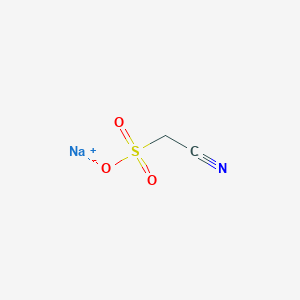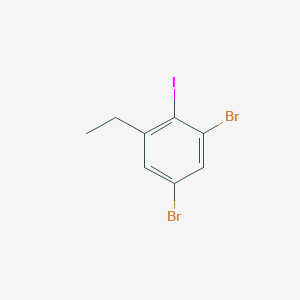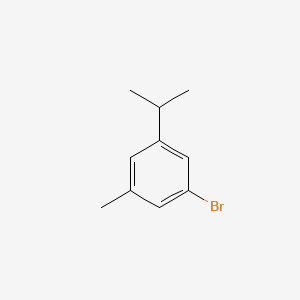
3-Bromo-5-isopropyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isopropyltoluene is a chemical compound that belongs to the class of toluene derivatives. Its molecular formula is C10H13Br, and it has a molecular weight of 213.11. This compound is characterized by the presence of a bromine atom at the third position and an isopropyl group at the fifth position on the toluene ring .
Mechanism of Action
Target of Action
3-Bromo-5-isopropyltoluene is a complex organic compound with the molecular formula C10H13Br
Mode of Action
It is known that brominated compounds like this one often interact with their targets through halogen bonding . This involves the bromine atom forming a weak bond with a target molecule, which can lead to changes in the target’s structure or function.
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the action of a palladium catalyst .
Pharmacokinetics
Its predicted boiling point is 2323±90 °C, and its predicted density is 1239±006 g/cm3 , which may influence its bioavailability and distribution in the body.
Result of Action
Brominated compounds like this one are often used in organic synthesis due to their reactivity, suggesting that they may have significant effects on molecular structures and biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it may participate is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-isopropyltoluene can be synthesized through various methods. One common method involves the bromination of 5-isopropyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyltoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives or benzaldehyde derivatives.
Reduction Reactions: The major product is 5-isopropyltoluene.
Scientific Research Applications
3-Bromo-5-isopropyltoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Bromotoluene: Similar structure but lacks the isopropyl group.
5-Isopropyltoluene: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzene: Similar structure but with a different substitution pattern.
Uniqueness: 3-Bromo-5-isopropyltoluene is unique due to the specific positioning of the bromine and isopropyl groups on the toluene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-methyl-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWYHLNLNRQWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
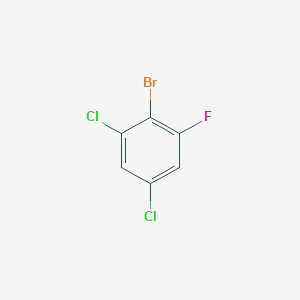
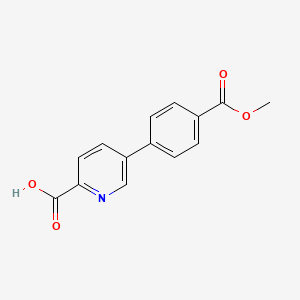
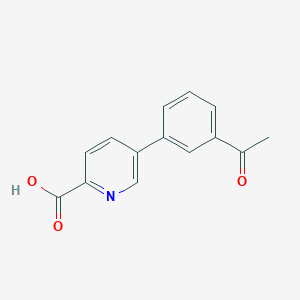
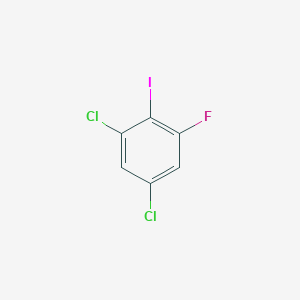
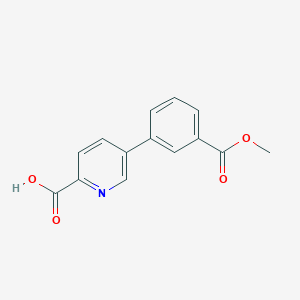
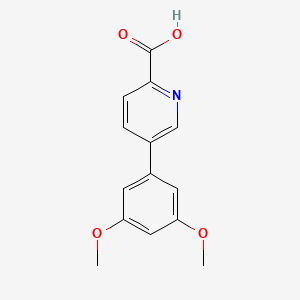
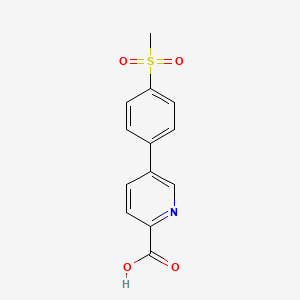
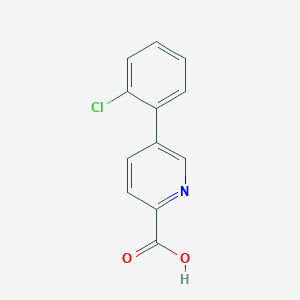
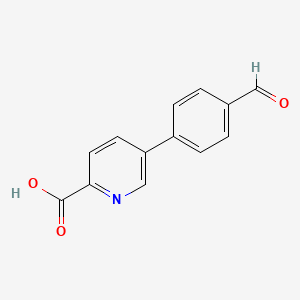

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
